N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a structurally complex sulfonamide derivative featuring three key moieties:
- Tetrahydroquinoline core: A partially saturated quinoline scaffold, which enhances metabolic stability and binding affinity in medicinal chemistry applications.
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide: A fused benzodioxine system with a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules targeting inflammation, oncology, or infectious diseases.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c25-22(21-4-2-12-30-21)24-9-1-3-15-5-6-16(13-18(15)24)23-31(26,27)17-7-8-19-20(14-17)29-11-10-28-19/h2,4-8,12-14,23H,1,3,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMQZWLPKGYQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a thiophene ring with a tetrahydroquinoline structure and a benzodioxine moiety, suggesting diverse pharmacological applications.
Structural Characteristics
The structural formula of the compound is represented as follows:
This compound features:
- Thiophene : A five-membered aromatic ring containing sulfur.
- Tetrahydroquinoline : A bicyclic structure that contributes to the compound's biological activity.
- Benzodioxine : A fused ring system that enhances molecular stability and reactivity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The following table summarizes some of these activities:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential selective inhibitor | Targets specific biochemical pathways |
| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Potent nNOS inhibitor | Inhibits nitric oxide synthase activity |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Antitumor activity | Induces apoptosis in cancer cells |
| 4-(Thiophen-2-carbonyl)phenol | Antioxidant properties | Scavenges free radicals |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as a selective inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors to modulate cellular signaling pathways.
- Antioxidant Activity : Similar compounds have demonstrated the ability to reduce oxidative stress by scavenging reactive oxygen species.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. One study highlighted the synthesis of derivatives that retained high potency against specific biological targets while optimizing pharmacokinetic properties.
Study Example
In a study examining the efficacy of this compound:
- Objective : To evaluate its inhibitory effects on cancer cell lines.
- Methodology : The compound was tested against several human cancer cell lines using MTT assays to assess cell viability.
Results indicated a significant reduction in cell viability at micromolar concentrations compared to controls.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, structural analogs have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
1.2 Antimicrobial Properties
The presence of thiophene and benzodioxine moieties in the compound contributes to its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
1.3 Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Research is ongoing to explore their potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Pharmacological Applications
2.1 Interaction with Receptors
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied for its interactions with various receptors, notably serotonin receptors. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions.
2.2 Pain Management
The compound's structural characteristics indicate a potential role in analgesic therapies. By modulating pain pathways through receptor interactions, it may offer new avenues for pain management with fewer side effects compared to traditional analgesics.
Materials Science Applications
3.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to conduct electricity while maintaining flexibility.
3.2 Drug Delivery Systems
The compound's solubility and structural stability suggest its potential use in drug delivery systems. By forming nanoparticles or liposomes, it could enhance the bioavailability and targeted delivery of therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacteria with low cytotoxicity to human cells. |
| Study C | Neuroprotective Effects | Indicated reduction in neuroinflammation and oxidative stress markers in animal models of neurodegeneration. |
Comparison with Similar Compounds
Sulfonamide-Containing Triazole Derivatives ()
Compounds [7–9] and [10–15] from share sulfonyl and triazole functionalities. Key comparisons include:
Implications :
- The target compound’s benzodioxine-sulfonamide may confer distinct solubility and target selectivity compared to phenylsulfonyl-triazoles.
Quinolone-Based Sulfonamides ()
Compound 7f in contains a quinolone core and sulfonamidoethyl-benzyl group:
Implications :
- Fluorine atoms in 7f enhance electronegativity and bioavailability, a feature absent in the target compound.
Pesticidal Triazoles ()
While structurally distinct, triazole pesticides like propiconazole share functional similarities:
Implications :
- The target compound’s sulfonamide group may offer hydrogen-bonding capacity superior to propiconazole’s chlorophenyl group.
Preparation Methods
Cyclization of 2,3-Dihydroxybenzoic Acid
The reaction of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) at 65°C for 24 hours yields 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This step achieves a cyclization efficiency of 93.5% under optimized conditions.
Reaction Conditions:
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Reactants: 2,3-Dihydroxybenzoic acid (70 mmol), 1,2-dibromoethane (278 mmol)
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Catalyst: K₂CO₃ (280 mmol)
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Solvent: DMF (40 mL)
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Temperature: 65°C
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Time: 24 hours
The product is isolated via acid-base extraction, with recrystallization from toluene yielding a white solid (m.p. 193–194°C).
Sulfonation of the Benzodioxine Core
Sulfonation is achieved using chlorosulfonic acid (ClSO₃H). For instance, treating 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with ClSO₃H at 70°C for 3 hours under nitrogen affords 7-(chlorosulfonyl)-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid in 75% yield.
Reaction Conditions:
-
Reactants: 2,3-Dihydrobenzo[b]dioxine-5-carboxylic acid (2.77 mmol), ClSO₃H (16.6 mmol)
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Solvent: None (neat conditions)
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Temperature: 70°C
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Time: 3 hours
The sulfonated intermediate is purified via dichloromethane extraction and vacuum evaporation.
Sulfonamide Formation
The chlorosulfonyl intermediate reacts with amines to form sulfonamides. For example, coupling with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 40°C yields the primary sulfonamide. Secondary sulfonamides require substituted amines, such as aniline derivatives, under similar conditions.
Functionalization of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline component is synthesized via cyclization of aniline derivatives. A representative protocol involves:
Cyclization of 7-Nitro-1,2,3,4-Tetrahydroquinoline
Reductive cyclization of 7-nitro-1,2,3,4-tetrahydroquinoline using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50°C yields the tetrahydroquinoline amine. This step achieves quantitative conversion under 3 atm H₂ pressure.
Reaction Conditions:
-
Reactants: 7-Nitro-1,2,3,4-tetrahydroquinoline (10 mmol)
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Catalyst: 10% Pd/C (0.5 g)
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Solvent: Ethanol (50 mL)
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Temperature: 50°C
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Pressure: 3 atm H₂
The product is filtered and concentrated to afford the amine as a pale-yellow oil.
Thiophene-2-Carbonylation
The tetrahydroquinoline amine is acylated with thiophene-2-carbonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0°C. This step proceeds with 85% yield, producing 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine.
Reaction Conditions:
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Reactants: Tetrahydroquinoline amine (15 mmol), thiophene-2-carbonyl chloride (15 mmol)
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Base: Et₃N (30 mmol)
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Solvent: DCM (30 mL)
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Temperature: 0°C → room temperature
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Time: 4 hours
Final Coupling of Benzodioxine Sulfonamide and Tetrahydroquinoline-Thiophene
The coupling of the two fragments is achieved via amide bond formation using 2-(7-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and activated carboxylic acid derivatives.
Carbodiimide-Mediated Coupling
A mixture of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (1.95 mmol), 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.95 mmol), HATU (2.93 mmol), and N-ethyl-N,N-diisopropylamine (DIPEA, 2.93 mmol) in DMF at 40°C for 12 hours affords the final product in 91% yield.
Reaction Conditions:
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Coupling Reagent: HATU (2.93 mmol)
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Base: DIPEA (2.93 mmol)
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Solvent: DMF (8 mL)
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Temperature: 40°C
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Time: 12 hours
Purification via reverse-phase HPLC yields the target compound as a white solid.
Optimization and Analytical Characterization
Yield Optimization
Spectroscopic Data
Industrial-Scale Considerations
Solvent Selection
Q & A
Q. What are the common synthetic routes for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline and benzodioxine moieties. Key steps include:
- Tetrahydroquinoline Core Formation : Cyclization of substituted anilines using LiAlH4 in THF for reductive amination (yields ~61-69%) .
- Sulfonamide Coupling : Reaction of the tetrahydroquinoline intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., NaOH or Et3N) .
- Thiophene-2-carbonyl Incorporation : Acylation with thiophene-2-carbonyl chloride in dichloromethane (DCM) at 0°C to minimize side reactions .
Yield optimization focuses on solvent polarity (e.g., THF vs. DCM), catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric control of reactive intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) confirms regiochemistry of the tetrahydroquinoline and benzodioxine rings. Aromatic proton splitting patterns distinguish substitution patterns .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) validates molecular ion peaks and detects impurities (e.g., unreacted intermediates) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the sulfonamide coupling step during synthesis?
- Methodological Answer : Low yields (<10% in some analogs ) often stem from steric hindrance or competing side reactions. Strategies include:
- Temperature Modulation : Conduct coupling at -20°C to slow down decomposition .
- Catalytic Activation : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfonamide group .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
Q. What methodologies are recommended for resolving contradictions between computational predictions of biological activity and experimental results for this compound?
- Methodological Answer :
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible side-chain adjustments to refine binding pose predictions .
- Experimental Dose-Response Curves : Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal) to identify off-target effects not captured in silico .
- Free Energy Perturbation (FEP) : Use FEP simulations to quantify binding affinity discrepancies and guide structural modifications .
Q. How should structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements critical to this compound's bioactivity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace thiophene-2-carbonyl with furan or pyridine analogs) .
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using alignment-independent descriptors to identify critical hydrophobic/electrostatic regions .
Q. What experimental strategies are employed to assess the metabolic stability and toxicity profile of this compound in preclinical models?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring ALT/AST levels and histopathological changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
